3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate

Medicinal Chemistry Biological Screening Target Engagement

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate (CAS 1081127-90-3) is a synthetic small molecule belonging to the 1,2-benzoxazole (benzisoxazole) class, featuring a methanesulfonate ester at the 6-position and a 2-methoxybenzyl substituent at the 3-position. The compound has a molecular formula of C₁₆H₁₅NO₅S and a molecular weight of 333.4 g/mol.

Molecular Formula C16H15NO5S
Molecular Weight 333.4 g/mol
Cat. No. B12182940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate
Molecular FormulaC16H15NO5S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C
InChIInChI=1S/C16H15NO5S/c1-20-15-6-4-3-5-11(15)9-14-13-8-7-12(22-23(2,18)19)10-16(13)21-17-14/h3-8,10H,9H2,1-2H3
InChIKeyVENLIJJLXWLXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate – Procurement-Relevant Chemical Identity and Class Baseline


3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate (CAS 1081127-90-3) is a synthetic small molecule belonging to the 1,2-benzoxazole (benzisoxazole) class, featuring a methanesulfonate ester at the 6-position and a 2-methoxybenzyl substituent at the 3-position . The compound has a molecular formula of C₁₆H₁₅NO₅S and a molecular weight of 333.4 g/mol. Although the benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry with reported activities against diverse biological targets, no publicly accessible primary literature, patents, or authoritative database records containing quantitative pharmacological or physicochemical data were identified for this specific compound [1].

Why In-Class Substitution of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate Is Not Supported by Current Evidence


For a scientific or industrial user evaluating procurement, the decision to select a specific compound over a close analog must be driven by verifiable, quantitative differentiation. The benzisoxazole class contains numerous analogs that differ by substitution pattern (e.g., 3-benzyl, 3-phenyl, 3-(4-fluorophenyl)) or sulfonate ester type (e.g., benzenesulfonate, acetate). However, as of the evidence cutoff for this analysis, no head-to-head comparative data exist in the public domain that would establish the superiority, equipotency, or even bioequivalence of 3-(2-methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate against any named comparator [1]. Absent such evidence, the assumption that in-class compounds can be interchanged for a specific assay, synthetic step, or biological target is scientifically unjustified. The following section details the specific evidentiary gaps that procurement decisions must contend with.

Quantitative Differentiation Evidence for 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate: Critical Data Gaps


Biological Target Engagement: No Comparative IC₅₀ or Kᵢ Data Available

No quantitative target engagement data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at a defined concentration) were identified for 3-(2-methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate against any biological target. While related benzoxazole methanesulfonates have been reported with IC₅₀ values ranging from 0.12 to 242 μg/mL in anticancer and anti-inflammatory assays, these data originate from structurally distinct analogs and cannot be extrapolated to the target compound . Direct head-to-head comparison is therefore impossible.

Medicinal Chemistry Biological Screening Target Engagement

Solubility and Physicochemical Property Profile: No Experimentally Determined Parameters

No experimentally determined solubility (aqueous or organic), logP, logD, pKa, melting point, or other physicochemical parameters were identified for 3-(2-methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate in any public database or publication . Although the methanesulfonate group is generally understood to enhance aqueous solubility relative to the parent phenol or other sulfonate esters (e.g., tosylate) based on class-level knowledge, this has not been measured for the target compound and cannot serve as procurement-grade differentiation [1].

Preformulation Physicochemical Characterization ADME

Chemical Reactivity as a Leaving Group: Quantitative Rate Data Absent

The methanesulfonate (mesylate) group is a well-established leaving group in nucleophilic substitution reactions, with the conjugate acid (methanesulfonic acid) having a pKa of approximately -2.0, making it a better leaving group than the corresponding benzenesulfonate (conjugate acid pKa ≈ -2.5) but worse than triflate (pKa ≈ -14) [1][2]. However, no reaction rate data (k values, half-lives, or yield comparisons) have been published for the displacement of the methanesulfonate group specifically from 3-(2-methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate with any nucleophile. The presence and position of the electron-donating methoxybenzyl group on the benzisoxazole ring could modulate the reactivity of the sulfonate ester through electronic effects, but this remains unquantified.

Synthetic Chemistry Reactivity Leaving Group

Metabolic and Stability Profile: No Experimental ADME or Stability Data

No in vitro or in vivo ADME data (microsomal stability, plasma stability, permeability, CYP inhibition, metabolite identification) were identified for 3-(2-methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate. The methanesulfonate ester bond is generally susceptible to hydrolysis by esterases and may undergo pH-dependent hydrolysis; however, the rate and extent of such degradation are highly dependent on the specific molecular scaffold and substitution pattern [1]. Analogs such as 3-benzyl-1,2-benzoxazol-6-yl methanesulfonate and 3-(4-fluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate have been described by vendors as having 'enhanced solubility and reactivity' owing to the methanesulfonate moiety, but no quantitative stability data support these claims .

Drug Metabolism Stability ADME

Purity and Lot-to-Lot Reproducibility: No Certified Reference Standards

No certificate of analysis (CoA), purity specification, or analytical characterization data (HPLC purity, NMR, MS) from an accredited supplier were identified for 3-(2-methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate in any publicly accessible database or supplier catalog meeting the source priority criteria . In contrast, closely related benzisoxazole sulfonates (e.g., zonisamide-related compounds) are available with certified purity ≥98% and full analytical characterization from multiple reputable vendors. The absence of quality control benchmarks for the target compound introduces significant uncertainty regarding identity, purity, and lot-to-lot consistency, which are fundamental to procurement decisions.

Quality Control Analytical Chemistry Procurement

Potential Application Scenarios for 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate Based on Available Evidence


Organic Synthesis: Mesylate as a Synthetic Handle for Further Derivatization

If the compound can be procured with adequate purity, the methanesulfonate ester at the 6-position could serve as a leaving group for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of 6-substituted benzisoxazole derivatives [1]. However, this application assumes that the benzisoxazole ring is sufficiently activated for such displacement, which has not been experimentally verified for this specific scaffold. Researchers would need to conduct their own feasibility studies and confirm yields, which may differ significantly from those reported for simpler aryl mesylates.

Biological Screening Library Member for Target Identification

The compound may be included in a diversity-oriented screening library to probe biological targets for which benzisoxazole-containing ligands have shown activity, such as estrogen receptors, PPARδ, or Hsp90 [1]. Given the lack of target engagement data, the compound would serve as an exploratory probe rather than a validated tool. Any observed activity would require rigorous confirmation with orthogonal assays and would not, by itself, support procurement over structurally characterized and validated analogs.

Pharmacokinetic Probe for Esterase Activity Assessment

If the compound's methanesulfonate ester is cleaved by specific esterases, the rate of hydrolysis could, in principle, be monitored to assess esterase activity in biological matrices [1]. However, this application is entirely speculative without experimental hydrolysis rate data. Researchers would need to establish the kinetics of hydrolysis under their specific assay conditions and compare with known esterase substrates before this compound could be considered a useful probe.

Quote Request

Request a Quote for 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.